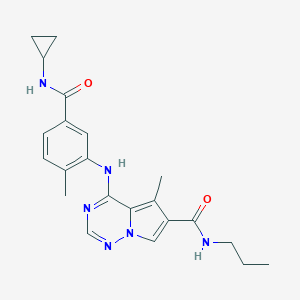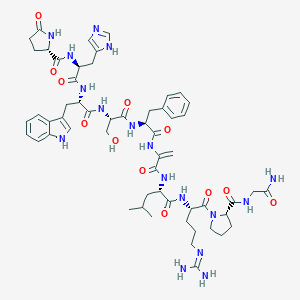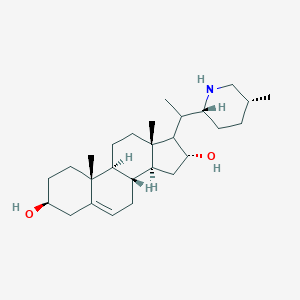
2-Anilino-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-3-methylbutanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Fixation of CO2
One innovative application involves the chemical fixation of carbon dioxide (CO2) with aniline derivatives, such as 2-Anilino-3-methylbutanenitrile, as a pathway to synthesize functionalized azole compounds. This process leverages CO2 as a C1 feedstock, offering an economical and environmentally friendly route to valuable chemicals. Cyclization of aniline derivatives with CO2 to yield benzene-fused azoles, such as benzimidazoles, benzothiazoles, and benzimidazolones, represents a straightforward and attractive protocol. This method holds significant promise for synthetic organic chemists in the development of important natural and biologically active azole derivatives, encouraging further investigation into this novel methodology (Vessally et al., 2017).
Synthesis and Cyclocondensations
Another critical application area is the synthesis and cyclocondensations of 2-(Azolyl)anilines, demonstrating the efficacy of this compound as a 1,5-nucleophile in cyclocondensation reactions. This review summarizes data on the synthesis of 2-(azolyl)anilines and their derivatives, revealing their significant biological activities. Such findings underscore the potential of this compound and related compounds in medicinal chemistry and drug development, spanning from 1942 to 2016 (Antypenko et al., 2017).
Energy Storage and Conversion
Research on nanostructured anode materials for lithium-ion batteries (LIBs) has highlighted the importance of compounds like this compound in developing advanced electrodes. Nanostructured materials based on carbon, metal oxides, and sulfides, enabled by such intermediates, exhibit properties critical for enhancing LIB performance. This includes high surface area, low diffusion distance, and high electrical and ionic conductivity. The role of this compound in the synthesis of these nanostructures could be pivotal in bridging the gap towards next-generation LIBs with high capacities and long cycling stability (Goriparti et al., 2014).
Catalytic Reactions
The compound's involvement extends to catalytic reactions, such as the selective hydrogenation of nitroarenes. This process is crucial for the dyestuff and pharmaceutical industries, where this compound can act as a precursor or catalyst modifier. The development of nanostructured catalysts with enhanced activity and selectivity for hydrogenation processes is a key area of innovation. Such advancements underline the compound's role in facilitating environmentally friendly and efficient synthetic pathways for anilines and other valuable chemicals (Song et al., 2018).
Safety and Hazards
The safety data sheet for 2-Anilino-3-methylbutanenitrile can be found at Echemi.com . For detailed safety and hazard information, it is recommended to refer to this data sheet.
Relevant Papers The relevant papers for this compound include studies on synthetic pyrethroid esters . These papers discuss the preparation of substituted 2-anilino-3-methylbutyrates and their bioassay data on various organisms .
Properties
IUPAC Name |
2-anilino-3-methylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTJGYGSDXJGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394278 |
Source


|
| Record name | 2-anilino-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117874-96-1 |
Source


|
| Record name | 2-anilino-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-(phenylamino)butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)

